![molecular formula C11H8ClN3OS2 B5663156 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)
2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide involves a series of chemical reactions aimed at introducing specific functional groups into the benzamide structure to achieve the desired compound. Saeed and Wong (2012) described a base-catalyzed S-cyclization mechanism for preparing variously substituted 1,3-thiazole heterocyclic compounds, which could be analogous to the synthesis pathway of the target compound (S. Saeed, W. Wong, 2012).
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide has been analyzed through various spectroscopic and analytical techniques to determine its configuration and conformations. Ćaleta et al. (2008) performed a detailed characterization of similar benzothiazole derivatives, employing IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, providing insights into the molecular structure that would be relevant for the compound (I. Ćaleta, D. Cinčić, G. Karminski-Zamola, B. Kaitner, 2008).
Chemical Reactions and Properties
Benzothiazoles and thiazolopyridines, closely related to the target compound, undergo various chemical reactions, including C–H thiolation, to form key C–S bonds, as demonstrated in the work by Qian et al. (2017) on the TEMPO-catalyzed electrochemical synthesis of benzothiazoles (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017). These reactions highlight the compound's reactivity and potential for further chemical modifications.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, play a crucial role in determining the compound's applications. The crystallographic study by Ćaleta et al. provides valuable data on the crystal structure, which is essential for understanding the physical properties of such compounds (I. Ćaleta, D. Cinčić, G. Karminski-Zamola, B. Kaitner, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for the application of 2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide in synthesis and material science. The work by Jaseer et al. (2010) on the copper(II)-catalyzed synthesis of benzothiazoles through intramolecular coupling-cyclization provides insights into the compound's chemical properties and reactivity patterns (E. Jaseer, D. Prasad, Arpan Dandapat, G. Sekar, 2010).
properties
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS2/c12-8-4-2-1-3-7(8)9(16)14-10(17)15-11-13-5-6-18-11/h1-6H,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZHAJDBRTEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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